(6-Dimethylsulfamoyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid
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Overview
Description
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group, a keto group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoindoline derivative with a dimethylsulfamoyl chloride in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in different scientific fields.
Properties
Molecular Formula |
C12H14N2O5S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-[6-(dimethylsulfamoyl)-3-oxo-1,2-dihydroisoindol-1-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O5S/c1-14(2)20(18,19)7-3-4-8-9(5-7)10(6-11(15)16)13-12(8)17/h3-5,10H,6H2,1-2H3,(H,13,17)(H,15,16) |
InChI Key |
BHIAXWTUWCGJBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)NC2CC(=O)O |
Origin of Product |
United States |
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